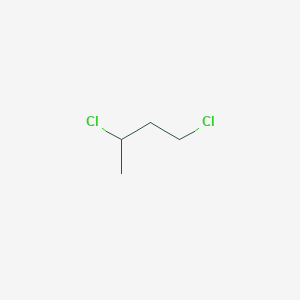
1,3-Dichlorobutane
概要
説明
1,3-Dichlorobutane is an organic compound with the molecular formula C4H8Cl2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound consists of a butane backbone with two chlorine atoms attached to the first and third carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dichlorobutane can be synthesized through the chlorination of butane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the butane molecule.
Industrial Production Methods
In industrial settings, this compound is often produced by the reaction of tetrahydrofuran with carbonyl chloride in the presence of hydrogen chloride. This method allows for substantial yields of the compound .
化学反応の分析
Types of Reactions
1,3-Dichlorobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form butadiene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to facilitate the elimination of hydrogen chloride.
Major Products Formed
Substitution Reactions: Products include various substituted butanes depending on the nucleophile used.
Elimination Reactions: Products include butadiene derivatives, which are useful intermediates in organic synthesis.
科学的研究の応用
1,3-Dichlorobutane has several applications in scientific research:
Biology and Medicine: The compound is used in the study of halogenated aliphatic compounds and their interactions with biological systems.
作用機序
The mechanism of action of 1,3-dichlorobutane involves its reactivity as a halogenated aliphatic compound. The chlorine atoms on the molecule make it susceptible to nucleophilic attack, leading to substitution or elimination reactions. These reactions can result in the formation of various products depending on the conditions and reagents used .
類似化合物との比較
Similar Compounds
1,2-Dichlorobutane: Similar to 1,3-dichlorobutane but with chlorine atoms on the first and second carbon atoms.
1,4-Dichlorobutane: Has chlorine atoms on the first and fourth carbon atoms.
1,2-Dichloroethane: A shorter chain compound with two chlorine atoms on adjacent carbon atoms.
Uniqueness
This compound is unique due to the positioning of the chlorine atoms, which allows for specific reactivity patterns in substitution and elimination reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .
特性
IUPAC Name |
1,3-dichlorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2/c1-4(6)2-3-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGVARBIQGHVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870855 | |
| Record name | Butane, 1,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,3-Dichlorobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19248 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1190-22-3 | |
| Record name | 1,3-Dichlorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 1,3-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,3-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichlorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different conformational structures of 1,3-dichlorobutane?
A: Research using vibrational spectroscopy and molecular mechanics calculations revealed that this compound exhibits rotational isomerism. [, ] This means the molecule can exist in different conformations due to rotation around the carbon-carbon single bonds. While the exact number and identification of all conformers were not definitively determined in the studies, molecular mechanics calculations provided insights into the energies and structures of potential conformers. []
Q2: How does the structure of this compound compare to 1,3-dibromobutane in terms of conformational behavior?
A: Both this compound and 1,3-dibromobutane display rotational isomerism, confirmed through vibrational spectroscopy. [] While they share a similar carbon backbone, the difference in halogen substituents (chlorine vs. bromine) influences their conformational preferences and energies. Molecular mechanics calculations were employed to gain a deeper understanding of these subtle differences in conformational behavior. []
Q3: What happens when 1,4-dichlorobutane is exposed to gamma radiation in an oxygen-free environment?
A: Gamma radiolysis of 1,4-dichlorobutane in the absence of oxygen produces a variety of stable products. In the gas phase, hydrogen chloride (HCl), chloromethane (CH3Cl), 1-chlorobutane, and both 1,3- and 1,4-dichlorobutane isomers are formed. [] The liquid phase yields this compound, 1,1,4-trichlorobutane, 1,2,4-trichlorobutane, and dimers and trimers of the parent 1,4-dichlorobutane molecule. [] This detailed product analysis helps elucidate the mechanisms of radiolytic degradation for 1,4-dichlorobutane.
Q4: Can you elaborate on the method used to identify and quantify the products of 1,4-dichlorobutane radiolysis?
A: Researchers employed a combination of sophisticated techniques to analyze the radiolysis products of 1,4-dichlorobutane. Preparative gas chromatography was utilized to separate the pure products. [] Identification was achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and qualitative gas chromatography. [] Finally, quantification of the identified compounds was carried out using potentiometric analysis and quantitative gas chromatography. [] This multifaceted approach allowed for a comprehensive understanding of the radiolysis process.
Q5: What are the potential applications of silent electrical discharge reactions involving ethylene and hydrogen chloride?
A: Research demonstrated that a silent electrical discharge can initiate reactions between ethylene and hydrogen chloride, producing a range of chlorinated hydrocarbons. [] These products, including chloroethane, 1-chlorobutane, and 1,4-dichlorobutane, have various industrial applications. [] For instance, they serve as intermediates in the synthesis of polymers, solvents, and other valuable chemicals. The ability to control the reaction conditions, such as the ratio of reactants and temperature, allows for tailoring the product distribution to meet specific industrial needs. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


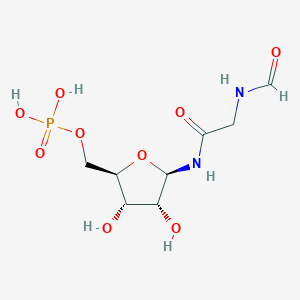
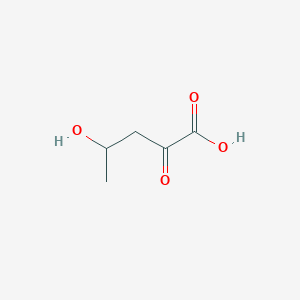
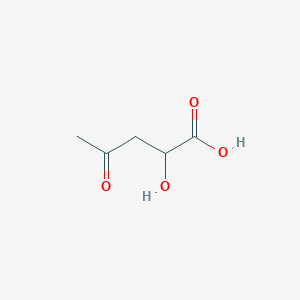
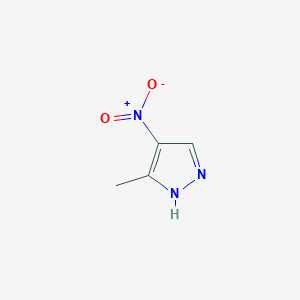
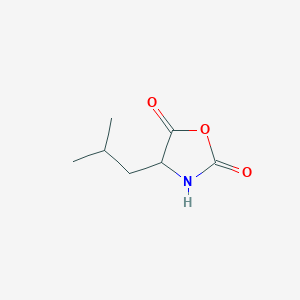
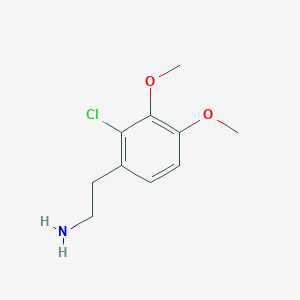
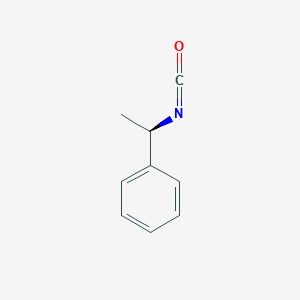
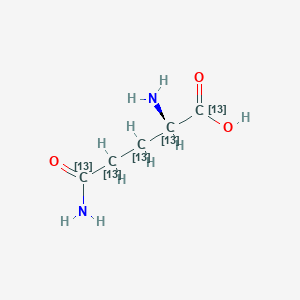
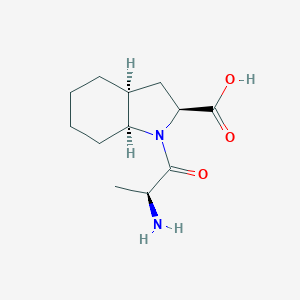
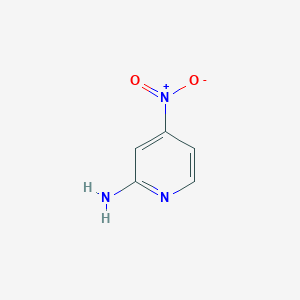
![[1,1'-Bicyclohexyl]-1-carboxylic acid](/img/structure/B52812.png)
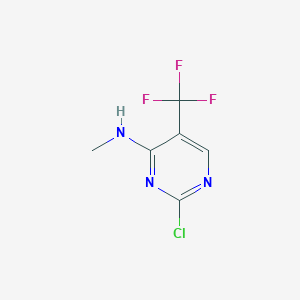
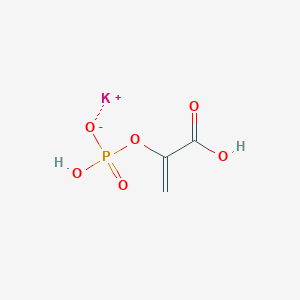
![1,4-Dioxaspiro[4.5]decan-7-one](/img/structure/B52825.png)
